2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is an organic compound that belongs to the class of anilines It features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the hydrogenation of 4-nitro-2-fluoroanisole, which can be achieved using a palladium catalyst under hydrogen gas . Another approach involves the Friedel-Crafts reaction, where aniline derivatives are reacted with fluorinated aromatic compounds in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, which is a common step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methoxy group.
2-Fluoro-4-methylaniline: Similar but with a methyl group instead of a methoxy group.
Uniqueness: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDGIGZIWADNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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